molecular formula C18H21FO3 B3934212 1-ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene

1-ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene

Cat. No. B3934212
M. Wt: 304.4 g/mol
InChI Key: ROCPZGMCRXATKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene is a chemical compound with the molecular formula C21H25FO3. It is also known as GW501516 and is a selective agonist of the peroxisome proliferator-activated receptor δ (PPARδ). This compound is widely used in scientific research to investigate its potential as a treatment for various diseases and conditions.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of GW501516 and its effects on different tissues and organs.
4. Toxicity: More research is needed to determine the potential toxicity of GW501516 and to develop strategies to mitigate any adverse effects.
5. Novel applications: GW501516 could be investigated for its potential use in treating other diseases and conditions beyond those currently being studied.

Advantages and Limitations for Lab Experiments

GW501516 has several advantages and limitations for use in lab experiments. Some of the key advantages include:
1. High potency: GW501516 is a highly potent compound, which means that it can be used in small concentrations in lab experiments.
2. Selectivity: GW501516 is a selective agonist of PPARδ, which means that it has a specific target and is less likely to have off-target effects.
3. Well-characterized: GW501516 has been extensively studied, and its mechanism of action and effects are well-characterized.
Some of the limitations of using GW501516 in lab experiments include:
1. Potential toxicity: GW501516 has been shown to have toxic effects in some animal studies, which could limit its use in certain experiments.
2. Limited solubility: GW501516 has limited solubility in water, which could make it difficult to use in certain experiments.
3. Lack of clinical data: While GW501516 has been extensively studied in preclinical models, there is limited clinical data on its safety and efficacy.

Future Directions

There are several future directions for research on GW501516, including:
1. Clinical trials: More clinical trials are needed to determine the safety and efficacy of GW501516 in humans.
2. Combination therapies: GW501516 could be used in combination with other drugs to improve its therapeutic effects.
3.

Scientific Research Applications

1-ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene has been extensively studied for its potential use in treating various diseases and conditions. Some of the key areas of research include:
1. Cardiovascular disease: Studies have shown that GW501516 can improve cardiovascular health by reducing inflammation and increasing the production of nitric oxide, which helps to relax blood vessels and improve blood flow.
2. Diabetes: GW501516 has been shown to improve insulin sensitivity and glucose tolerance, which could make it a potential treatment for type 2 diabetes.
3. Cancer: Some studies have suggested that GW501516 may have anti-cancer properties, although more research is needed to confirm this.

properties

IUPAC Name

1-ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FO3/c1-2-20-17-11-5-6-12-18(17)22-14-8-7-13-21-16-10-4-3-9-15(16)19/h3-6,9-12H,2,7-8,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCPZGMCRXATKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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